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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Bromoethyl)-2-nitrobenzene, a
valuable chemical intermediate in organic synthesis. This document covers its physicochemical
properties, detailed synthesis protocols, key chemical reactions, and potential applications, with
a focus on its role in the construction of heterocyclic scaffolds relevant to drug discovery.

Physicochemical Properties

Quantitative data for 1-(2-Bromoethyl)-2-nitrobenzene is summarized in the table below. It is
important to note that while the CAS number and molecular weight are specific to the
compound, some physical properties have been estimated based on structurally related
compounds due to a lack of publicly available experimental data for this specific molecule.
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Property Value Source
CAS Number 16793-89-8 [1]
Molecular Formula CsHsBrNO2 [2]
Molecular Weight 230.06 g/mol [11[2]
Appearance Pale yellow oil (presumed) N/A
Melting Point N/A (likely low) N/A
Boiling Point N/A N/A
Density ~1.5 g/cm3 (estimated) N/A

Insoluble in water; soluble in
- common organic solvents
Solubility ) N/A
(e.g., dichloromethane,

chloroform, ethyl acetate)

Synthesis of 1-(2-Bromoethyl)-2-nitrobenzene

The most common synthetic route to 1-(2-Bromoethyl)-2-nitrobenzene involves the
bromination of 2-(2-nitrophenyl)ethanol. This reaction typically utilizes a brominating agent such
as phosphorus tribromide (PBrs) or thionyl bromide (SOBr2) to convert the primary alcohol into
the corresponding alkyl bromide.

2-(2-Nitrophenyl)ethanol Bromination

|
e .: 1-(2-Bromoethyl)-2-nitrobenzene

PBrs or SOBr2
in an inert solvent (e.g., DCM)

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(2-Bromoethyl)-2-nitrobenzene.
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Experimental Protocol: Synthesis from 2-(2-
Nitrophenyl)ethanol

This protocol provides a representative procedure for the synthesis of 1-(2-Bromoethyl)-2-
nitrobenzene.

Materials:

2-(2-Nitrophenyl)ethanol

e Phosphorus tribromide (PBr3)

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
e Brine (saturated agueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQOa)
e Round-bottom flask

e Addition funnel

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 2-(2-nitrophenyl)ethanol (1.0 eq) in anhydrous dichloromethane.
Cool the solution to 0 °C using an ice bath.
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» Addition of Brominating Agent: Slowly add phosphorus tribromide (0.4 eq, a slight excess of
bromine) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the
temperature at 0 °C during the addition.

o Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm
to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC).

o Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous
sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory
funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with water and
brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

« Purification: Purify the crude product by flash column chromatography on silica gel, eluting
with a hexane/ethyl acetate gradient, to afford pure 1-(2-bromoethyl)-2-nitrobenzene.

Chemical Reactivity and Applications

1-(2-Bromoethyl)-2-nitrobenzene is a versatile synthetic intermediate due to the presence of
two key functional groups: a reactive bromoethyl chain and a reducible nitro group.

Nucleophilic Substitution Reactions

The primary bromoethyl group is susceptible to nucleophilic substitution (SN2) reactions with a
variety of nucleophiles. This allows for the introduction of diverse functional groups at this
position.
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Caption: Key nucleophilic substitution reactions.

Reductive Cyclization to Indoles

A significant application of 1-(2-bromoethyl)-2-nitrobenzene is in the synthesis of indoles, a
core heterocyclic motif in many natural products and pharmaceuticals. This transformation is
achieved through a reductive cyclization process. The nitro group is first reduced to an amine,
which then undergoes an intramolecular nucleophilic substitution with the adjacent bromoethyl

side chain to form the indole ring.

Reduction of Nitro Group Intramolecular
(e.g., Hz, Pd/C or SnCl2) »| 2-(2-Aminoethyl)bromobenzene Cyclization (SN2) >

Indole

1-(2-Bromoethyl)-2-nitrobenzene
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Caption: Reductive cyclization pathway to indole.

Spectral Characterization

While experimental spectra for 1-(2-Bromoethyl)-2-nitrobenzene are not readily available in

public databases, its structure allows for the prediction of key spectral features.

Technique

Expected Features

1H NMR

- Aromatic protons (4H) in the range of & 7.5-8.2
ppm, showing complex splitting patterns. - Two
triplets (2H each) for the ethyl chain protons (-
CH2-CH3z-Br), likely around & 3.2-3.8 ppm.

13C NMR

- Aromatic carbons (6C) in the range of & 120-
150 ppm. - Two aliphatic carbons (2C) for the
ethyl chain, with the carbon attached to the

bromine being more downfield.

IR Spectroscopy

- Strong asymmetric and symmetric N-O
stretching bands for the nitro group around 1520
cm~* and 1340 cm~%, respectively. - C-Br
stretching vibration around 600-700 cm™1. -
Aromatic C-H and C=C stretching bands.

Mass Spectrometry

- Amolecular ion peak (M*) at m/z 230 and an
M+2 peak of similar intensity due to the
presence of the bromine isotope (°Br and 8!Br).
- Fragmentation patterns corresponding to the

loss of Br, NOz, and the ethyl group.

Potential Biological Activity

Nitroaromatic compounds are known to possess a wide range of biological activities. The nitro

group can act as a pharmacophore and is often involved in redox cycling within biological

systems, which can lead to antimicrobial, anticancer, and other therapeutic effects.[3][4] While

no specific biological studies have been reported for 1-(2-bromoethyl)-2-nitrobenzene, its
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structural motifs suggest that it and its derivatives could be of interest in medicinal chemistry
and drug discovery programs.

Conclusion

1-(2-Bromoethyl)-2-nitrobenzene is a valuable and versatile building block in organic
synthesis. Its utility is primarily derived from the presence of two distinct reactive sites, which
allow for a range of chemical transformations. The ability to undergo nucleophilic substitution
and serve as a precursor for the construction of the indole ring system makes it a compound of
significant interest to researchers in synthetic and medicinal chemistry. This guide provides a
foundational understanding of its properties, synthesis, and reactivity to support its application
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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